

What are the physical properties of 4-Hydroxyacetophenone oxime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxyacetophenone oxime

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4-Hydroxyacetophenone Oxime: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, synthesis, and biological activity of **4-Hydroxyacetophenone oxime**. The information is curated to be a valuable resource for professionals in research, development, and academia.

Physical Properties

4-Hydroxyacetophenone oxime is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ NO ₂	[1][2]
Molecular Weight	151.16 g/mol	[1][2]
Melting Point	142-145 °C	[3]
Appearance	White to off-white crystalline solid	[4]
Solubility	Soluble in DMSO (≥100 mg/mL)[1][4][5]. Generally soluble in polar organic solvents like ethanol and methanol, and sparingly soluble in nonpolar solvents such as hexane[6].	
CAS Number	34523-34-7	[1][2]

Spectral Data

While specific spectral data for **4-Hydroxyacetophenone oxime** is not readily available in public repositories, data for its precursor, 4-Hydroxyacetophenone, provides a useful reference for structural elucidation.

Note: The following spectral data is for 4-Hydroxyacetophenone. The presence of the oxime functional group in **4-Hydroxyacetophenone oxime** will introduce characteristic changes in the spectra, notably in the form of an N-OH proton signal in ¹H NMR and a C=N carbon signal in ¹³C NMR, as well as distinct N-O and O-H stretching vibrations in the IR spectrum.

¹H NMR (Nuclear Magnetic Resonance) of 4-Hydroxyacetophenone

- Solvent: CDCl₃
- Chemical Shifts (δ) in ppm: 8.69 (s, 1H, -OH), 7.93 (d, 2H, Ar-H), 6.99 (d, 2H, Ar-H), 2.60 (s, 3H, -CH₃)[7][8].

¹³C NMR (Nuclear Magnetic Resonance) of 4-Hydroxyacetophenone

- Solvent: Not specified
- Chemical Shifts (δ) in ppm: The spectrum would typically show signals for the carbonyl carbon, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), and the methyl carbon[9][10].

IR (Infrared) Spectroscopy of 4-Hydroxyacetophenone

- Key Peaks (cm^{-1}): The spectrum is characterized by a broad O-H stretch from the phenolic group, a C=O stretch from the ketone, and various C-H and C=C stretches and bends associated with the aromatic ring[11][12][13].

Experimental Protocols

Synthesis of 4-Hydroxyacetophenone Oxime

This protocol describes a common method for the synthesis of **4-Hydroxyacetophenone oxime** from 4-Hydroxyacetophenone.

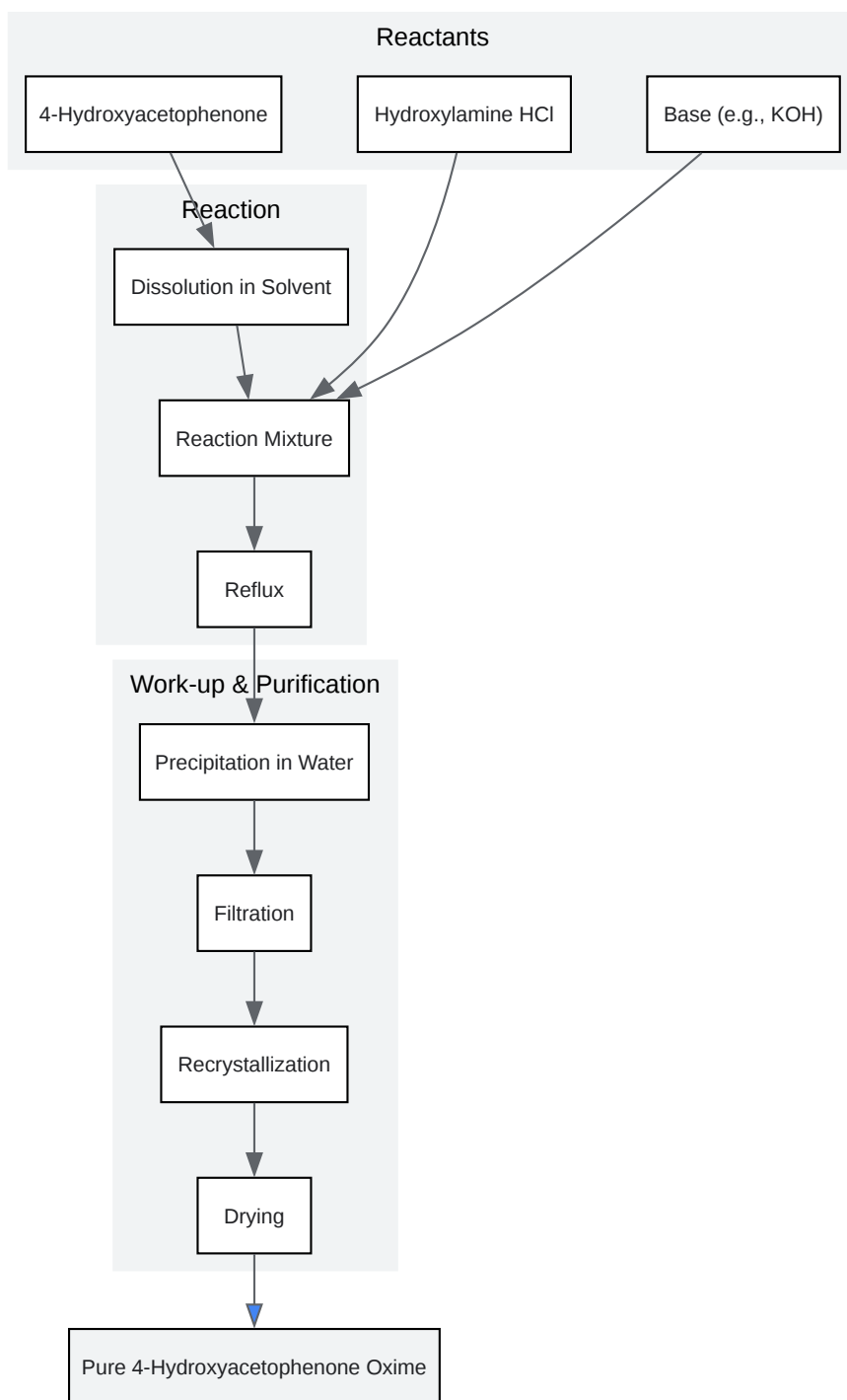
Materials:

- 4-Hydroxyacetophenone
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Potassium hydroxide (KOH) or other suitable base
- Ethanol or other suitable solvent
- Water
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Heating mantle
- Magnetic stirrer

Procedure:

- Dissolve 4-Hydroxyacetophenone in ethanol in a round-bottom flask.
- In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and potassium hydroxide.
- Add the hydroxylamine solution to the stirred solution of 4-Hydroxyacetophenone.
- Reflux the reaction mixture for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into cold water to precipitate the crude product.
- Collect the solid product by vacuum filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **4-Hydroxyacetophenone oxime**.
- Dry the purified crystals under vacuum.

Synthesis Workflow of 4-Hydroxyacetophenone Oxime

[Click to download full resolution via product page](#)Caption: Synthesis workflow for **4-Hydroxyacetophenone oxime**.

Melting Point Determination

The melting point of **4-Hydroxyacetophenone oxime** can be determined using a standard capillary melting point apparatus[14][15][16][17].

Procedure:

- Ensure the sample of **4-Hydroxyacetophenone oxime** is finely powdered and completely dry.
- Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.

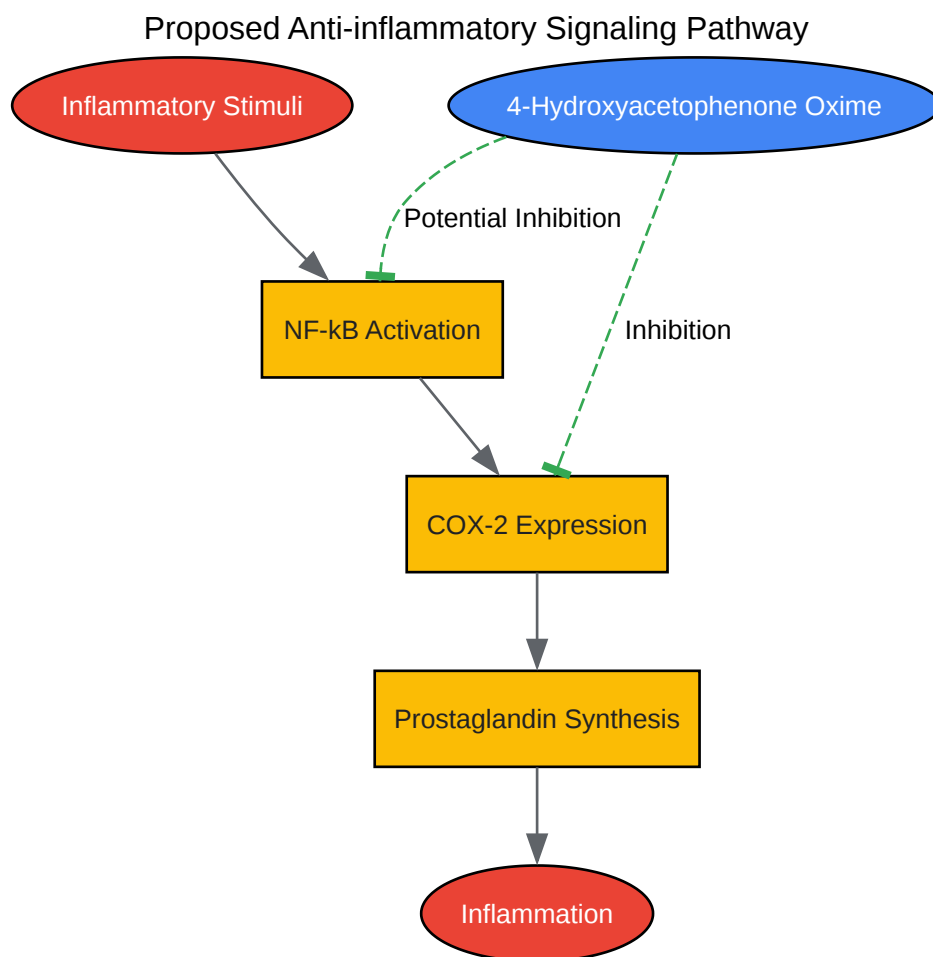
Biological Activity and Signaling Pathways

4-Hydroxyacetophenone oxime is recognized as an impurity of Acetaminophen (Paracetamol)[1][2]. Acetaminophen itself is a known inhibitor of cyclooxygenase-2 (COX-2) and N-acetyltransferase 2 (NAT2) enzymes[1][2]. The precursor, p-Hydroxyacetophenone, has been shown to suppress inflammation by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway and reducing the expression of COX-2. It is plausible that **4-Hydroxyacetophenone oxime** shares similar inhibitory activities.

Inhibition of the COX-2 and NF-κB Signaling Pathway

Inflammatory stimuli, such as cytokines or lipopolysaccharides (LPS), can activate the NF-κB signaling pathway. This leads to the transcription of pro-inflammatory genes, including COX-2. The COX-2 enzyme is responsible for the synthesis of prostaglandins, which are key mediators

of inflammation. By inhibiting COX-2, or by acting upstream on the NF- κ B pathway, compounds like 4-Hydroxyacetophenone and potentially its oxime derivative can exert anti-inflammatory effects[3][18].



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Caption: Inhibition of the NF- κ B and COX-2 pathway.

N-acetyltransferase 2 (NAT2) Inhibition

N-acetyltransferases are enzymes involved in the metabolism of various drugs and xenobiotics. Inhibition of NAT2 can alter the pharmacokinetic and toxicological profiles of substances that

are substrates for this enzyme. Phenolic compounds have been shown to be inhibitors of NAT enzymes[7][9][19]. The phenolic hydroxyl group in **4-Hydroxyacetophenone oxime** suggests it may also exhibit inhibitory activity towards NAT2.

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- To cite this document: BenchChem. [What are the physical properties of 4-Hydroxyacetophenone oxime]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195520#what-are-the-physical-properties-of-4-hydroxyacetophenone-oxime]

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